5-Bromo-2-(cyclohexylmethyl)phenol
Description
5-Bromo-2-(cyclohexylmethyl)phenol is a brominated phenolic compound characterized by a cyclohexylmethyl substituent at the ortho-position relative to the hydroxyl group on the aromatic ring. The bromine atom enhances electrophilic substitution reactivity, while the bulky cyclohexylmethyl group likely influences steric hindrance and lipophilicity, impacting solubility and biological interactions .
Properties
Molecular Formula |
C13H17BrO |
|---|---|
Molecular Weight |
269.18 g/mol |
IUPAC Name |
5-bromo-2-(cyclohexylmethyl)phenol |
InChI |
InChI=1S/C13H17BrO/c14-12-7-6-11(13(15)9-12)8-10-4-2-1-3-5-10/h6-7,9-10,15H,1-5,8H2 |
InChI Key |
VPRMFIKVTFVPIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2=C(C=C(C=C2)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(cyclohexylmethyl)phenol can be achieved through several methods. One common approach involves the bromination of 2-(cyclohexylmethyl)phenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity starting materials and efficient purification techniques, such as recrystallization or chromatography, ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(cyclohexylmethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the phenol group to a hydroxy group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of various substituted phenols or cyclohexylmethyl derivatives.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of hydroxy derivatives or dehalogenated products.
Scientific Research Applications
Chemistry: 5-Bromo-2-(cyclohexylmethyl)phenol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study the effects of brominated phenols on biological systems. It can be used to investigate enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its brominated phenol structure may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties. It may also be used as a stabilizer or additive in various formulations.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(cyclohexylmethyl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and phenol group can form hydrogen bonds, halogen bonds, or other interactions with target molecules, leading to inhibition or modulation of biological activity. The cyclohexylmethyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between 5-Bromo-2-(cyclohexylmethyl)phenol and related bromophenol derivatives:
Physical and Chemical Properties
- Lipophilicity: The cyclohexylmethyl group in this compound confers higher hydrophobicity compared to methyl or nitrile substituents, reducing water solubility but enhancing membrane permeability .
- Acidity: Electron-withdrawing groups (e.g., nitrile in 5-Bromo-2-hydroxybenzonitrile) increase phenolic -OH acidity (pKa ~8.5), while alkyl groups (methyl or cyclohexylmethyl) slightly decrease acidity (pKa ~9.5–10.0) .
- Thermal Stability : Bulky substituents like cyclohexylmethyl improve thermal stability, as seen in trinuclear nickel complexes derived from similar ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
